molecular formula C41H50N2O13 B14673631 3-Formylrifamycin SV O-(2-propynyl)oxime CAS No. 41776-64-1

3-Formylrifamycin SV O-(2-propynyl)oxime

Cat. No.: B14673631
CAS No.: 41776-64-1
M. Wt: 778.8 g/mol
InChI Key: LKFNRYSRXFJAGZ-CFQHGCHSSA-N
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Description

3-Formylrifamycin SV O-(2-propynyl)oxime is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The modification of rifamycin to form this compound aims to enhance its pharmacological properties and broaden its application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(2-propynyl)oxime typically involves the modification of 3-Formylrifamycin SV. The process begins with the formation of 3-Formylrifamycin SV, which is then reacted with propargylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and better product quality .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(2-propynyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The oxime group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various rifamycin derivatives with modified pharmacological properties.

Scientific Research Applications

3-Formylrifamycin SV O-(2-propynyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-(2-propynyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .

Comparison with Similar Compounds

Similar Compounds

  • Rifamycin S
  • Rifamycin B
  • Rifampicin
  • Rifapentine

Uniqueness

3-Formylrifamycin SV O-(2-propynyl)oxime is unique due to its modified structure, which enhances its antibacterial properties and broadens its application. Compared to other rifamycin derivatives, it has shown improved efficacy against resistant bacterial strains and better pharmacokinetic properties .

Properties

CAS No.

41776-64-1

Molecular Formula

C41H50N2O13

Molecular Weight

778.8 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-ynoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C41H50N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h1,12-15,17-19,21-23,27,32-33,37,45-49H,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+

InChI Key

LKFNRYSRXFJAGZ-CFQHGCHSSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC#C)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC#C)C

Origin of Product

United States

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